

# Technical Guide: Biological Potential & Synthetic Utility of (2-Bromo-4-fluorophenyl)methanamine

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## Compound of Interest

Compound Name:	(2-Bromo-4-fluorophenyl)methanamine
CAS No.:	739354-98-4
Cat. No.:	B2795425

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## Executive Summary

**(2-Bromo-4-fluorophenyl)methanamine** (CAS: 289038-14-8 [HCl salt]) is a specialized halogenated benzylamine intermediate. In modern medicinal chemistry, it serves as a "privileged scaffold precursor." Its value lies in its unique substitution pattern: the ortho-bromine atom provides steric bulk and potential for halogen bonding, while the para-fluorine atom enhances metabolic stability by blocking the primary site of CYP450-mediated oxidation. This guide explores its utility in synthesizing inhibitors for kinases, GPCRs, and orphan nuclear receptors (e.g., ROR $\gamma$ t).

## Chemical Profile & Structural Biology Pharmacophore Analysis

The biological relevance of this molecule is dictated by its electronic and steric properties.

- Ortho-Bromine (2-Br):

- Conformational Lock: The bulky bromine atom at the ortho position creates significant steric hindrance relative to the benzylic amine. When coupled to a core (e.g., a heterocycle), this restricts rotation around the bond, forcing the molecule into a preferred conformation that can enhance binding affinity (entropic advantage).
- Halogen Bonding: The bromine -hole can participate in halogen bonding with backbone carbonyls in target proteins.
- Para-Fluorine (4-F):
  - Metabolic Blockade: The para position is the most electron-rich and accessible site for oxidative metabolism. Fluorine substitution prevents hydroxylation, significantly extending the half-life ( ) of the final drug candidate.
  - Lipophilicity Modulation: Increases moderately, improving membrane permeability without compromising solubility as drastically as chlorine or bromine.

## Structural Data

Property	Value	Note
IUPAC Name	(2-Bromo-4-fluorophenyl)methanamine	
Molecular Weight	204.04 g/mol (Free base)	240.50 g/mol (HCl salt)
CAS Number	289038-14-8 (HCl)	112734-22-2 (Free base)
H-Bond Donors	1 (NH <sub>2</sub> )	Primary amine
H-Bond Acceptors	2 (N, F)	
Rotatable Bonds	1	Benzylic bond
Topological Polar Surface Area	26.0 Å <sup>2</sup>	Good CNS penetration potential

## Predicted & Observed Biological Targets

While the free amine is a precursor, the 2-bromo-4-fluorobenzyl moiety is a validated motif in several therapeutic areas.

### RORyt Inverse Agonists (Autoimmune Disease)

Research into Retinoic Acid Receptor-related Orphan Receptor gamma t (RORyt) inhibitors often utilizes halogenated benzylamines to fill the hydrophobic pocket of the receptor.

- Mechanism: The benzyl group penetrates the hydrophobic ligand-binding domain (LBD). The 2-Br substituent aids in filling the pocket volume and orienting the aromatic ring via steric clashes with the receptor wall.
- Application: Synthesis of bi-aryl sulfonamides or amides where this amine forms the "tail" of the inhibitor.

### Kinase Inhibition (Oncology)

Benzylamine motifs are ubiquitous in Type I and Type II kinase inhibitors.

- Target Class: EGFR, ALK, and RET kinases.

- Role: The amine forms a hydrogen bond with the hinge region or a gatekeeper residue (via the amide linker formed after coupling). The 2-Br/4-F pattern provides selectivity over homologous kinases by exploiting small differences in the ATP-binding pocket size.

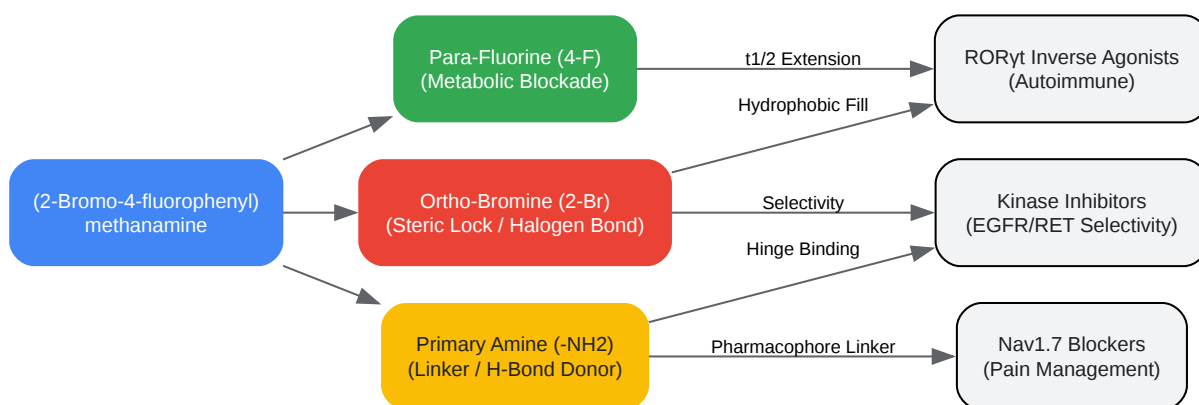
## Neurological Targets (Nav1.7 / MAO-B)

- Sodium Channels: Halogenated benzylamides are explored as voltage-gated sodium channel blockers (Nav1.7) for pain management. The 4-F group is critical for potency, while the 2-Br modulates the torsion angle to fit the channel pore.
- MAO Inhibition: Benzylamines can act as substrates or inhibitors of Monoamine Oxidase (MAO). The 2-Br substitution likely reduces MAO degradation of the amine itself compared to non-substituted benzylamine, acting as a "metabolic shield."

## Visualizations

### Pharmacophore & Application Workflow

The following diagram illustrates how the electronic and steric features of the molecule translate into biological activity across different drug classes.



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Caption: Structural-Activity Relationship (SAR) map linking chemical features to therapeutic classes.

## Experimental Protocols

### Synthesis of (2-Bromo-4-fluorophenyl)methanamine

Objective: Synthesis from the commercially available 2-bromo-4-fluorobenzonitrile via borane reduction. This method avoids over-reduction.

Reagents:

- 2-Bromo-4-fluorobenzonitrile (1.0 eq)
- Borane-THF complex (1.0 M in THF, 3.0 eq)
- Anhydrous THF (Solvent)
- Methanol (Quenching)[1]
- HCl (Acidification)

Protocol:

- Setup: Flame-dry a 3-neck round-bottom flask and purge with Nitrogen ( ).
- Dissolution: Dissolve 2-bromo-4-fluorobenzonitrile (5.0 mmol) in anhydrous THF (30 mL). Cool to 0°C in an ice bath.
- Reduction: Add Borane-THF complex (15 mL, 15 mmol) dropwise via a pressure-equalizing addition funnel over 20 minutes. Caution: Gas evolution.
- Reaction: Stir at 0°C for 20 mins, then warm to Room Temperature (RT) and reflux for 16 hours.
- Quench: Cool to 0°C. Carefully add Methanol (30 mL) dropwise until gas evolution ceases.
- Acid Hydrolysis: Add conc. HCl (5 mL) and reflux for 1 hour to break the boron-amine complex.

- Workup: Concentrate in vacuo. Basify residue with 1M NaOH to pH > 12. Extract with Ethyl Acetate (3 x 50 mL).
- Purification: Dry organic layer over   
 , filter, and concentrate. Purify via flash column chromatography (DCM:MeOH:NH<sub>4</sub>OH) if necessary, or convert to HCl salt for crystallization.

## General Amide Coupling (Drug Synthesis)

Objective: Coupling the amine to a carboxylic acid core (common in library synthesis).

Protocol:

- Dissolve Carboxylic Acid Core (1.0 eq) in DMF.
- Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 mins to activate acid.
- Add **(2-Bromo-4-fluorophenyl)methanamine** (1.1 eq).
- Stir at RT for 4–12 hours. Monitor by LC-MS.
- Validation: The appearance of the M+1 peak corresponding to the amide product confirms successful incorporation of the pharmacophore.

## Safety & Toxicology

Hazard Classification (GHS):

- H302: Harmful if swallowed.[\[2\]](#)[\[3\]](#)
- H315: Causes skin irritation.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)
- H319: Causes serious eye irritation.[\[3\]](#)[\[6\]](#)
- H335: May cause respiratory irritation.[\[3\]](#)[\[5\]](#)[\[6\]](#)

Handling:

- Corrosivity: As a free base, benzylamines can be caustic. Handle with nitrile gloves and safety goggles.
- Storage: The HCl salt is hygroscopic. Store in a desiccator at room temperature. The free base absorbs from air; store under inert gas (or Ar) at 2–8°C.

## References

- National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 18468197, 4-Bromo-2-fluorobenzylamine hydrochloride. Retrieved from [\[Link\]](#)
- Sciotti, R. J., et al. (2002). "The synthesis and biological evaluation of a novel series of antimicrobials of the oxazolidinone class." *Bioorganic & Medicinal Chemistry Letters*, 12(16), 2121-2123. (Contextual reference for halogenated benzyl pharmacophores).

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## Sources

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- 3. 2-Bromo-4-fluorobenzaldehyde | C7H4BrFO | CID 2773319 - PubChem [[pubchem.ncbi.nlm.nih.gov](#)]
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